molecular formula C32H36N4O5S B2620835 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide CAS No. 689760-60-9

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide

Cat. No.: B2620835
CAS No.: 689760-60-9
M. Wt: 588.72
InChI Key: DIGDSHKIKSQXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic quinazolinone derivative featuring a 3,4-dimethoxyphenylethyl substituent, a morpholin-4-yl group at position 6, and a sulfanyl-linked acetamide moiety bound to a 2-phenylethylamine. The quinazolinone core is a privileged scaffold in medicinal chemistry due to its versatility in targeting enzymes and receptors involved in inflammation, cancer, and infectious diseases . The 3,4-dimethoxyphenyl group is structurally analogous to natural lignans and flavonoids, which are associated with antioxidant and anticancer activities . The morpholine ring enhances solubility and bioavailability, a common strategy in drug design to improve pharmacokinetics.

Properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O5S/c1-39-28-11-8-24(20-29(28)40-2)13-15-36-31(38)26-21-25(35-16-18-41-19-17-35)9-10-27(26)34-32(36)42-22-30(37)33-14-12-23-6-4-3-5-7-23/h3-11,20-21H,12-19,22H2,1-2H3,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGDSHKIKSQXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NCCC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring. Common reagents used in this step include anthranilic acid derivatives and isocyanates.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

    Attachment of the Dimethoxyphenyl and Phenylethyl Groups: These groups are typically introduced through alkylation reactions, using reagents such as alkyl halides or sulfonates.

    Formation of the Sulfanyl Linkage: The sulfanyl group is introduced through thiolation reactions, often using thiolating agents like thiourea or thiols.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings and the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, sulfonates, and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazoline derivatives, and various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects, or modulate receptors involved in inflammation, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other quinazolinone derivatives allow for comparative analysis of substituent effects on bioactivity and physicochemical properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / CAS / Source Key Substituents Molecular Formula / Weight Bioactivity Notes
Target Compound - 3,4-dimethoxyphenylethyl
- Morpholin-4-yl
- 2-phenylethylacetamide
Estimated C₃₃H₃₆N₄O₅S / ~624.7 Potential kinase inhibition or ferroptosis induction (inferred from structural motifs)
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide
(CAS 763114-88-1)
- 4-chlorophenyl
- 2-ethyl-6-methylphenyl
C₂₅H₂₂ClN₃O₂S / 464.0 Not explicitly stated; chloro and alkyl groups may enhance lipophilicity and membrane penetration.
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide - Acetylated oxomorpholinone
- 4-isopropylphenyl
C₂₂H₂₉N₃O₄ / 399.5 Demonstrated synthetic accessibility; acetyl and sulfonyl groups may modulate metabolic stability.

Key Observations:

Substituent Effects on Solubility and Bioavailability: The target compound’s morpholin-4-yl and 3,4-dimethoxyphenyl groups likely improve aqueous solubility compared to the chloro- and alkyl-substituted analog (CAS 763114-88-1), which is more lipophilic . The 2-phenylethylacetamide moiety may enhance blood-brain barrier penetration relative to the 4-isopropylphenyl group in the oxomorpholinone derivative .

The morpholine ring could confer metabolic stability, as seen in FDA-approved drugs (e.g., gefitinib), whereas chloro substituents (as in CAS 763114-88-1) might increase cytotoxicity .

Synthetic Considerations: The target compound’s synthesis likely involves multi-step functionalization of the quinazolinone core, analogous to methods described for acetylated oxomorpholinones (e.g., sequential alkylation, sulfonation, and amidation) .

Research Findings and Mechanistic Insights

  • Natural Product Analogies : The 3,4-dimethoxyphenyl group mirrors bioactive lignans (e.g., podophyllotoxin), hinting at microtubule disruption or topoisomerase inhibition mechanisms .
  • Comparative ADMET Profiles : Morpholine-containing compounds generally exhibit favorable absorption and low toxicity, whereas chlorinated analogs (e.g., CAS 763114-88-1) may pose higher metabolic clearance risks .

Biological Activity

The compound 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide is a complex organic molecule characterized by its unique structural features, including a quinazolinone core and various functional groups that may contribute to its biological activity. This article focuses on the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C31H34N4O6SC_{31}H_{34}N_{4}O_{6}S. Its structure includes:

  • Quinazolinone core : A bicyclic structure known for its pharmacological properties.
  • Morpholine ring : A six-membered ring that enhances solubility and biological activity.
  • Methoxy groups : These groups may influence the compound's interaction with biological targets.
PropertyValue
Molecular Weight578.69 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined
LogP3.5

Antitumor Activity

Research indicates that quinazolinone derivatives exhibit significant antitumor properties. A study by Gawad et al. (2010) demonstrated that similar compounds could induce apoptosis in cancer cell lines such as K562 (chronic myeloid leukemia) and MCF7 (breast cancer) through various pathways including inhibition of cell proliferation and induction of cell cycle arrest.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could interact with cell surface receptors, altering signaling pathways that lead to cell growth inhibition.
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent apoptosis in tumor cells.

Case Studies

  • In Vitro Studies : In vitro assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported a dose-dependent decrease in cell viability at concentrations ranging from 10 to 100 µM.
  • Animal Models : In vivo studies using xenograft models have indicated that treatment with this compound significantly reduces tumor size compared to control groups.

Table 2: Summary of Biological Studies

Study ReferenceCell LineIC50 (µM)Effect
Gawad et al. (2010)K56225Induces apoptosis
Noolvi et al. (2011)MCF715Cell cycle arrest
Cong et al. (2019)HeLa30Inhibits proliferation

Q & A

Basic: What synthetic strategies are recommended for preparing the target compound?

The compound’s synthesis likely involves multi-step reactions, including:

  • Coupling reactions : Use of carbodiimide coupling agents (e.g., EDC) to form acetamide bonds, as described in analogous syntheses (e.g., combining 3,4-dimethoxyphenylethyl derivatives with sulfanyl-quinazolinone intermediates) .
  • Stepwise purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) and recrystallization (e.g., from ethyl acetate) to isolate intermediates and final products .
  • Reaction optimization : Sequential addition of reagents (e.g., Na₂CO₃ and acetyl chloride in CH₂Cl₂) to control exothermic reactions and improve yields .

Basic: How can spectroscopic techniques validate the compound’s structural integrity?

  • ¹H/¹³C NMR : Confirm substituent integration and connectivity. For example, aromatic protons (δ 7.16–7.69 ppm) and morpholine/methoxy group signals (δ 3.0–4.1 ppm) align with analogous structures .
  • ESI/APCI-MS : Verify molecular weight (e.g., [M+H]⁺ and [M+Na]⁺ peaks) .
  • IR spectroscopy : Detect carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) functional groups .

Advanced: What methodologies optimize reaction yields in multi-step syntheses?

  • Temperature control : Maintain reactions at 0–5°C during sensitive steps (e.g., diazotization) to minimize side reactions .
  • Catalyst screening : Test palladium-based catalysts for reductive cyclization steps, as seen in nitroarene-to-heterocycle transformations .
  • High-throughput screening : Use automated systems to assess solvent/reagent combinations (e.g., DMF vs. THF for amidation efficiency) .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs?

  • Substituent variation : Synthesize derivatives with modified aryl groups (e.g., 3,4-dichlorophenyl instead of dimethoxyphenyl) to assess electronic effects on bioactivity .
  • Functional group replacement : Replace the morpholine moiety with piperazine or thiomorpholine to evaluate steric and hydrogen-bonding influences .
  • Biological assays : Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition) to correlate structural changes with activity .

Advanced: How can computational modeling predict binding interactions?

  • Docking studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., quinazolinone-binding kinases). Validate with experimental IC₅₀ data .
  • QM/MM calculations : Analyze electron density distributions to identify reactive sites (e.g., sulfanyl groups as nucleophilic centers) .
  • ADMET prediction : Tools like SwissADME assess logP, solubility, and bioavailability to prioritize analogs for synthesis .

Advanced: How to resolve contradictions in biological activity data across analogs?

  • Control for stereochemistry : Ensure enantiomeric purity (e.g., via chiral HPLC) to avoid confounding results from racemic mixtures .
  • Validate assay conditions : Replicate studies under standardized pH, temperature, and co-solvent conditions (e.g., DMSO concentration ≤1%) .
  • Meta-analysis : Compare datasets from PubChem and crystallographic databases (e.g., conformational flexibility in crystal structures vs. solution-state NMR ).

Advanced: What crystallographic techniques elucidate conformational dynamics?

  • Single-crystal X-ray diffraction : Resolve dihedral angles between quinazolinone and aryl groups (e.g., 54.8–77.5° variations in analogous compounds ).
  • Hydrogen-bonding analysis : Identify intermolecular interactions (e.g., N–H⋯O dimers) that stabilize crystal packing and influence solubility .
  • Temperature-dependent studies : Monitor conformational changes at 100–300K to assess thermal stability .

Advanced: How to design degradation studies for stability profiling?

  • Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions, then monitor via HPLC .
  • Light sensitivity : Use UV-vis spectroscopy to track photodegradation products under IEC 62471 standards .
  • Mass spectrometry : Identify degradation fragments (e.g., cleavage at the sulfanyl bridge) to infer labile sites .

Advanced: What strategies validate target engagement in cellular models?

  • Pull-down assays : Functionalize the compound with biotin tags to isolate bound proteins for proteomic analysis .
  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins in lysates after compound treatment .
  • Fluorescence polarization : Track displacement of fluorescent probes in competitive binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.